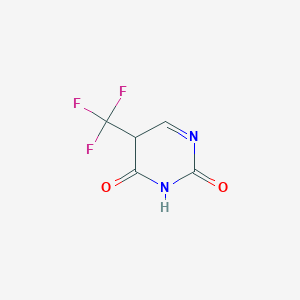

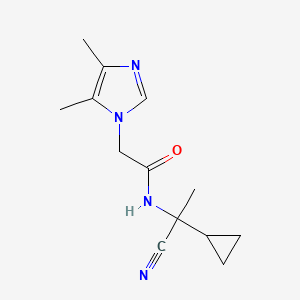

![molecular formula C7H12N2O2 B3010311 8A-methylhexahydro-3H-oxazolo[3,4-a]pyrazin-3-one CAS No. 2168066-53-1](/img/structure/B3010311.png)

8A-methylhexahydro-3H-oxazolo[3,4-a]pyrazin-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "8A-methylhexahydro-3H-oxazolo[3,4-a]pyrazin-3-one" is a derivative within the broader class of heterocyclic compounds that have been the subject of various studies due to their biological activities. Although the specific compound is not directly mentioned in the provided papers, the research encompasses the synthesis and evaluation of related heterocyclic compounds, such as triazolo[4,3-a]pyrazines and oxazolo[3,4-a]pyrazines, which have shown potential in medical applications including anticonvulsant, antitumoral, and antimicrobial activities .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from basic precursors like phenylacetonitriles, alkenyl ureas, or hydrazinylpyrazines. For instance, the synthesis of 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines was achieved through a four-stage process involving the condensation of intermediates with 2-chloro-3-hydrazinopyrazine and subsequent conversion to the target amines . Another example is the intramolecular aminooxygenation of alkenyl ureas catalyzed by palladium(II) to produce 1,7,8,8a-tetrahydro-3H-oxazolo[3,4-a]pyrazin-6(5H)-ones . Additionally, a one-pot synthesis method using chloramine T trihydrate has been described for the preparation of 8-chloro-[1,2,4]triazolo[4,3-a]pyrazine derivatives .

Molecular Structure Analysis

The molecular structures of these compounds are characterized by the presence of fused heterocyclic rings which include nitrogen and oxygen atoms. This structural feature is crucial for their biological activity. X-ray structural analysis has been used to confirm the presence of intermolecular hydrogen bonds in some of the synthesized compounds, which can influence their chemical behavior and interaction with biological targets .

Chemical Reactions Analysis

The synthesized compounds have been used as scaffolds for further chemical modifications. For example, the presence of a chloro group on the pyrazine ring allows for diversification through palladium-catalyzed cross-coupling reactions such as Suzuki–Miyaura and Sonogashira reactions . These reactions enable the introduction of various substituents, which can significantly alter the biological activity of the compounds.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "8A-methylhexahydro-3H-oxazolo[3,4-a]pyrazin-3-one" are not detailed in the provided papers, the properties of related compounds have been studied. These properties are influenced by the heterocyclic structure and the substituents attached to it. The compounds exhibit good drug-like properties, including high receptor occupancy and the potential to serve as effective PET tracers . The antitumoral activity of some derivatives has been linked to their ability to promote apoptotic pathways and DNA fragmentation in cancer cell lines .

Applications De Recherche Scientifique

Antitumoral Agents

Compounds similar to 8A-methylhexahydro-3H-oxazolo[3,4-a]pyrazin-3-one have shown potential as antitumoral agents. A study by Chiacchio et al. (2013) synthesized a series of related compounds and found them effective against human thyroid cancer cell lines, promoting apoptotic pathways and DNA fragmentation (Chiacchio et al., 2013).

Synthesis and Biological Evaluation

A comprehensive study on the synthesis of variants of this compound and their biological evaluation was conducted, with a focus on developing antitumoral agents. The synthesis process involved an intramolecular, palladium(II) catalyzed aminooxygenation of alkenyl ureas (Chiacchio et al., 2013).

Orthogonal Protection Strategy for Piperazines

Clark and Elbaum (2007) discussed the use of tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-ones, a structurally related compound, for the synthesis of 2-substituted piperazines. This process is significant for creating diverse piperazine derivatives (Clark & Elbaum, 2007).

Facile One-Pot Synthesis

Mal et al. (2015) developed a facile and efficient one-pot synthesis method for 8-chloro-[1,2,4]triazolo[4,3-a]pyrazine derivatives, closely related to the compound . This process used chloramine T trihydrate as an oxidizing agent and allowed for easy diversification of the synthetic scaffolds (Mal et al., 2015).

Efficient Stereoselective Synthesis

Bencsik et al. (2003) reported on the synthesis of oxazolo[3,2-a]pyrazin-5-ones, another structurally similar compound, highlighting the efficiency and stereoselectivity of their synthesis method. This process involved the bicyclocondensation of 3-aza-1,5-ketoacids and amino alcohols, creating constrained dipeptide surrogates (Bencsik et al., 2003).

Propriétés

IUPAC Name |

8a-methyl-5,6,7,8-tetrahydro-1H-[1,3]oxazolo[3,4-a]pyrazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-7-4-8-2-3-9(7)6(10)11-5-7/h8H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCWDUMDMCQTTCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CNCCN1C(=O)OC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8A-methylhexahydro-3H-oxazolo[3,4-a]pyrazin-3-one | |

CAS RN |

2168066-53-1 |

Source

|

| Record name | 8a-methyl-hexahydro-1H-[1,3]oxazolo[3,4-a]piperazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

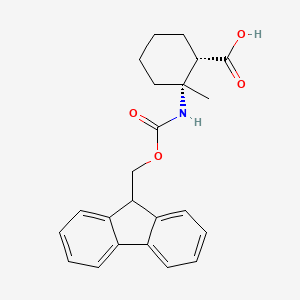

![3-(2-oxo-2-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethyl)quinazolin-4(3H)-one](/img/structure/B3010231.png)

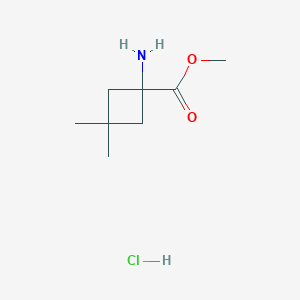

![2-{[1-(4-Chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B3010237.png)

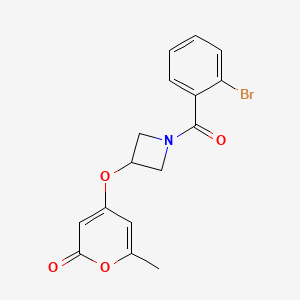

![3-fluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3010241.png)

![2-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-bis(4-fluorophenyl)ethanol](/img/structure/B3010244.png)

![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3010246.png)

![5-[(E)-(4-bromophenyl)methylidene]-1-(2-methoxyethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3010247.png)